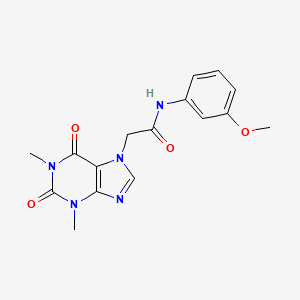
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been synthesized for various purposes, including its potential application as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the induction of oxidative stress and mitochondrial dysfunction in cancer cells. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces the production of reactive oxygen species (ROS) and reduces the levels of glutathione, a major antioxidant in cells. This leads to the activation of the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the activity of key enzymes involved in cancer cell proliferation and survival, such as AKT and mTOR. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also modulates the expression of genes involved in cell cycle regulation and apoptosis. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy in animal models has not been extensively studied.
Orientations Futures
There are several future directions for research on 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide. One area of focus is to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, as well as its efficacy in animal models. Another area of research is to elucidate the mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, particularly its effects on mitochondrial function and oxidative stress. Finally, there is a need to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as an anti-inflammatory and antioxidant agent, as well as its potential for other therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and IR. The synthesis method has been optimized to improve the yield and purity of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide.
Applications De Recherche Scientifique
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXYTDGGORQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

amino]phenol](/img/structure/B5707073.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)